Phosphinic chloride, ethenylethyl-
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Overview
Description
Phosphinic chloride, ethenylethyl- is an organophosphorus compound with the molecular formula C₄H₈ClOP It is a derivative of phosphinic acid and is characterized by the presence of a phosphinic chloride group attached to an ethenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic chloride, ethenylethyl- can be synthesized through several methods. One common approach involves the reaction of phosphinic acid derivatives with chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions and may require the use of a solvent like dichloromethane to facilitate the process .
Industrial Production Methods
In industrial settings, the production of phosphinic chloride, ethenylethyl- often involves large-scale chlorination reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphinic chloride, ethenylethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water as the reagent.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products Formed
Hydrolysis: Phosphinic acid and hydrochloric acid.
Substitution: Various phosphinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinic chloride, ethenylethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic chloride, ethenylethyl- involves its reactivity with nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various phosphinic acid derivatives. These derivatives can interact with biological targets, such as enzymes, by mimicking the transition state of enzyme-substrate complexes .
Comparison with Similar Compounds
Phosphinic chloride, ethenylethyl- can be compared to other organophosphorus compounds such as:
Phosphonic acid derivatives: These compounds have similar reactivity but differ in their oxidation state and functional groups.
Phosphoric acid derivatives: These compounds are more oxidized and have different chemical properties and applications.
Similar Compounds
Phosphonic acid: R-P(O)(OH)₂
Phosphoric acid: R-O-P(O)(OH)₂
Phosphinic acid: R-P(H)(O)(OH)
Properties
CAS No. |
61752-99-6 |
---|---|
Molecular Formula |
C4H8ClOP |
Molecular Weight |
138.53 g/mol |
IUPAC Name |
1-[chloro(ethenyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H8ClOP/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 |
InChI Key |
QPQSSTLSKGCZME-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C=C)Cl |
Origin of Product |
United States |
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